2-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)phenol
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Overview
Description
2-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)phenol is an organic compound that features a phenol group substituted with a 2-methyl-1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)phenol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide have also been used for acetalization under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetalization processes using similar catalysts and reaction conditions as described above. The use of continuous flow reactors and efficient water removal techniques are crucial for optimizing yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated phenols
Scientific Research Applications
2-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it can act as a muscarinic acetylcholine receptor agonist, influencing neurotransmission and cellular signaling pathways . The compound’s phenolic group allows it to participate in hydrogen bonding and other interactions with biological molecules, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acrylate
- 2-Methyl-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
2-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)phenol is unique due to its combination of a phenol group with a 1,3-dioxolane moiety. This structural feature imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
189945-13-9 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-methyl-4-(2-methyl-1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C11H14O3/c1-8-7-9(3-4-10(8)12)11(2)13-5-6-14-11/h3-4,7,12H,5-6H2,1-2H3 |
InChI Key |
PKQYCXXGAXMEIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(OCCO2)C)O |
Origin of Product |
United States |
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